molecular formula C6H13Cl2N B2506760 (3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride CAS No. 2445790-84-9

(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride

Cat. No.: B2506760
CAS No.: 2445790-84-9
M. Wt: 170.08
InChI Key: TWNPJJXGJYNHNT-UHFFFAOYSA-N
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Description

(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride is a chemical compound with the molecular formula C6H12ClN·HCl. It is a hydrochloride salt of (3-chloropropyl)(prop-2-en-1-yl)amine, which is an organic compound containing both an alkyl chloride and an allylamine group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride typically involves the reaction of (3-chloropropyl)amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the (3-chloropropyl) group can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.

    Addition Reactions: Hydrogen chloride, bromine, or iodine in non-polar solvents like chloroform or carbon tetrachloride.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution Reactions: (3-hydroxypropyl)(prop-2-en-1-yl)amine, (3-cyanopropyl)(prop-2-en-1-yl)amine, or (3-aminopropyl)(prop-2-en-1-yl)amine.

    Addition Reactions: 3-chloro-2-(prop-2-en-1-yl)propylamine or 3-bromo-2-(prop-2-en-1-yl)propylamine.

    Oxidation Reactions: (3-chloropropyl)(prop-2-en-1-yl)imine or (3-chloropropyl)(prop-2-en-1-yl)nitrile.

Scientific Research Applications

(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in biochemical assays.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved include alkylation of DNA or proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloropropyl)(prop-2-en-1-yl)amine
  • (3-chloropropyl)(prop-2-en-1-yl)aminehydrobromide
  • (3-chloropropyl)(prop-2-en-1-yl)aminehydroiodide

Uniqueness

(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility in water, making it more suitable for biological and medicinal applications compared to its free base or other salt forms.

Properties

IUPAC Name

3-chloro-N-prop-2-enylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c1-2-5-8-6-3-4-7;/h2,8H,1,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNPJJXGJYNHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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